4-乙酰基-1-甲基-1H-吡咯-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

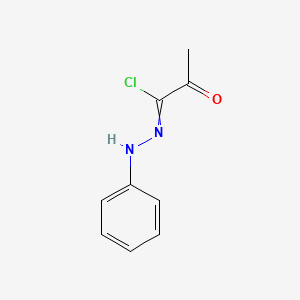

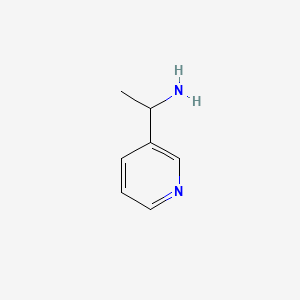

Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring structure consisting of four carbon atoms and one nitrogen atom. The specific structure of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate suggests that it is a pyrrole derivative with an acetyl group at the fourth position, a methyl group at the nitrogen atom, and a carboxylate ester at the second position.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates has been reported using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . Although this method does not directly synthesize methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate, it provides insight into the synthetic strategies that can be employed for pyrrole derivatives. Additionally, the acylation of pyrrolo[1,2-a]pyrazines has been studied, showing selective acylation at the α-position of the pyrrole ring when it is free . This could potentially be adapted for the synthesis of acetyl-substituted pyrroles.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex, with various substituents affecting the overall conformation and reactivity. For example, in the case of two methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, the pyrrolopyrrole fragment exhibits nonplanar conformations, which can influence the orientation of other functional groups . This suggests that the molecular structure of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate would also be influenced by its substituents, potentially affecting its chemical properties and reactivity.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including acylation, as mentioned earlier . The introduction of substituents such as acetyl groups can be achieved through reactions with acetic anhydride or acid chlorides. Moreover, the presence of a carboxylate ester group can lead to further transformations, such as esterification or hydrolysis, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be deduced from their molecular structure and functional groups. For instance, the presence of an acetyl group can increase the electron-withdrawing character of the compound, potentially affecting its acidity and reactivity. The experimental and theoretical vibrational frequencies, as well as the optimized geometric parameters of a related compound, methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, have been investigated using density functional theory (DFT), which could provide a basis for understanding the properties of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate . Additionally, the cytotoxicity of acenaphtho[1,2-b]pyrrole-carboxylic acid esters against cell lines suggests that the biological activity of pyrrole derivatives can be significant and worth exploring .

科学研究应用

多糖的化学改性

4-乙酰基-1-甲基-1H-吡咯-2-羧酸甲酯由于其化学结构,可能参与多糖(如木聚糖)的改性。例如,对木聚糖(一种半纤维素)的改性,可以产生具有不同性质的生物聚合物醚和酯。这些性质可以根据官能团、取代度和模式进行定制。由于形成了纳米颗粒和阳离子衍生物,化学改性可以产生在包括药物递送和抗菌剂在内的各个行业中具有潜在应用的新型材料 (Petzold-Welcke 等,2014)。

在药理学试剂中的作用

基于吡咯烷-2-酮药效团的化合物(与4-乙酰基-1-甲基-1H-吡咯-2-羧酸甲酯结构相似)因其作为药理学试剂的潜力而备受关注,尤其是在中枢神经系统治疗中。这些化合物,包括苯甲西坦及其甲基衍生物,已在增强记忆过程和减轻与各种疾病相关的认知损伤方面显示出希望。这些分子的立体异构体,如 (4R)-2-氧代-4-苯基吡咯烷-1-甲酰胺和 (4R,5S)-5-甲基-2-氧代-4-苯基吡咯烷-1-甲酰胺,表明立体中心的构型显着影响其生物活性 (Veinberg 等,2015)。

在制药科学中的溶剂应用

4-乙酰基-1-甲基-1H-吡咯-2-羧酸甲酯可能与其溶剂特性上的 N-甲基-2-吡咯烷酮 (NMP) 有相似之处。NMP 以其强大的溶解能力而闻名,并在包括制药在内的各种工业应用中得到广泛使用。其理化性质、增溶效果以及与其他常见溶剂相当的毒性和副作用,使其成为制药制剂中的关键成分 (Jouyban 等,2010)。

多糖的热解

在热解研究中,了解 4-乙酰基-1-甲基-1H-吡咯-2-羧酸甲酯等化合物的化学行为至关重要。例如,在多糖热解过程中,观察到从葡萄糖单体中不同碳源形成乙二醇醛、乙偶醇、乙酸和甲酸等产物。此类研究可以阐明热解中涉及的化学机制,并可能指导生物燃料和其他有价值化学品的开发 (Ponder & Richards, 1994)。

属性

IUPAC Name |

methyl 4-acetyl-1-methylpyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(11)7-4-8(9(12)13-3)10(2)5-7/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKGXMRDJTWJIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=C1)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377249 |

Source

|

| Record name | methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate | |

CAS RN |

85795-19-3 |

Source

|

| Record name | methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)